![molecular formula C13H15NO2 B15309268 Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure, making it an intriguing subject for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows for the creation of new building blocks. This approach is modular and can be readily derivatized with numerous transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. The use of photochemistry in industrial settings can be advantageous due to its efficiency and the ability to produce large quantities of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Its potential bioactivity suggests applications in drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with specific enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate: This compound has a similar bicyclic structure but differs in the position of the phenyl group.
Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate: This compound has shown promising antimalarial and antimycobacterial activities.
Uniqueness
Methyl 3-phenyl-2-azabicyclo[211]hexane-1-carboxylate is unique due to its specific bicyclic structure and the position of the phenyl group
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-16-12(15)13-7-10(8-13)11(14-13)9-5-3-2-4-6-9/h2-6,10-11,14H,7-8H2,1H3 |
Clé InChI |
NXCARRFIKXYKDK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(C1)C(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)



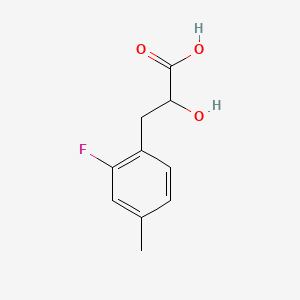
![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)

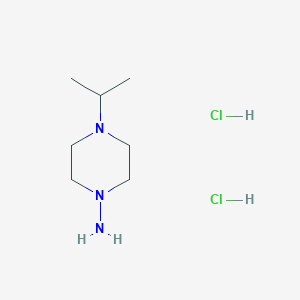
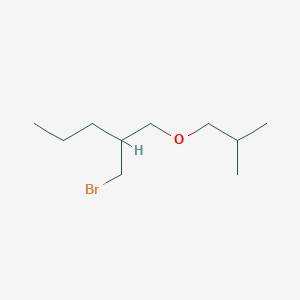
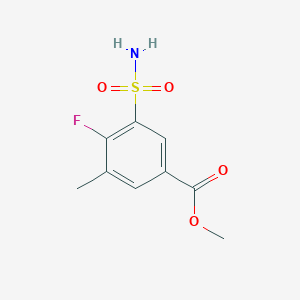
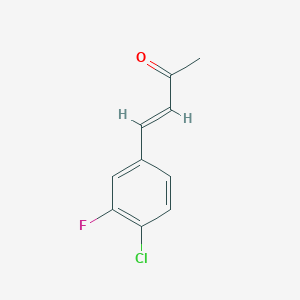
![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)
![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
